molecular formula C11H14BrClN2 B15316464 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine

1-[(2-Bromo-3-chlorophenyl)methyl]piperazine

Cat. No.: B15316464
M. Wt: 289.60 g/mol
InChI Key: JKDXBRXLLSGYRJ-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromo and chloro substituent on the benzene ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromo-3-chlorobenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the bromo and chloro positions, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of iodides or fluorides.

Scientific Research Applications

1-[(2-Bromo-3-chlorophenyl)methyl]piperazine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

1-[(2-Bromo-3-chlorophenyl)methyl]piperazine is similar to other halogenated piperazines, such as 1-(2-bromo-3-chlorophenyl)piperazine and 1-(2-bromo-3-fluorophenyl)piperazine. These compounds share structural similarities but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromo and chloro substituents, which can influence its binding affinity and pharmacological properties.

Comparison with Similar Compounds

  • 1-(2-bromo-3-chlorophenyl)piperazine

  • 1-(2-bromo-3-fluorophenyl)piperazine

  • 1-(2-bromo-4-chlorophenyl)piperazine

  • 1-(2-bromo-5-chlorophenyl)piperazine

This comprehensive overview provides a detailed understanding of 1-[(2-Bromo-3-chlorophenyl)methyl]piperazine, its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C11H14BrClN2

Molecular Weight

289.60 g/mol

IUPAC Name

1-[(2-bromo-3-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrClN2/c12-11-9(2-1-3-10(11)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2

InChI Key

JKDXBRXLLSGYRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Br

Origin of Product

United States

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